

An In-depth Technical Guide to the Physicochemical Properties of Desmethyldiazepam-d5

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Compound of Interest		
Compound Name:	Desmethyldiazepam-d5	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Desmethyldiazepam-d5**, an isotopically labeled form of a primary active metabolite of diazepam. This document is intended to serve as a crucial resource for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of key processes and relationships.

Desmethyldiazepam-d5, also known as Nordazepam-d5, is a deuterated analog of desmethyldiazepam.[1] The substitution of hydrogen atoms with deuterium, a stable isotope, makes it a valuable tool in pharmacokinetic and metabolic studies, as it can be distinguished from its non-labeled counterpart by mass spectrometry.[1] It belongs to the benzodiazepine class of drugs, which are known for their anxiolytic, sedative, and muscle relaxant properties.[1]

Core Physicochemical Data

The fundamental physicochemical properties of **Desmethyldiazepam-d5** are summarized in the table below. These parameters are critical for predicting its behavior in biological systems and for the development of analytical methods.



Property	Value	Source
IUPAC Name	7-chloro-5-(2,3,4,5,6- pentadeuteriophenyl)-1,3- dihydro-1,4-benzodiazepin-2- one	[2][3]
CAS Number	65891-80-7	[1][2]
Molecular Formula	C15H6D5CIN2O	[2]
Molecular Weight	275.74 g/mol	[2][3]
Appearance	White to off-white crystalline powder or a neat solid.[2][4]	
Melting Point	214-217°C	[4]
Solubility	Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[4] The non- deuterated form has a water solubility of approximately 50 mg/L at 25°C.[5]	
logP (Octanol/Water)	2.9 (Computed)	[3]
pKa (Acid Dissociation Constant)	Strongest Acidic: 12.3 (Predicted for non-deuterated form) Strongest Basic: 2.85 (Predicted for non-deuterated form)	[6]

Experimental Protocols

The determination of physicochemical properties is fundamental to drug discovery and development. Below are detailed methodologies for key experimental procedures.

Determination of pKa (Potentiometric Titration)

Foundational & Exploratory





The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity and is crucial for predicting its ionization state at different physiological pH values. Potentiometric titration is a common and accurate method for its determination.

Principle: This method is based on the Henderson-Hasselbalch equation. By titrating a solution of the compound with a strong acid or base and monitoring the pH, a titration curve can be generated. The pH at the half-equivalence point, where the concentrations of the ionized and un-ionized species are equal, corresponds to the pKa of the compound.[7]

Procedure:

- Preparation: A precise amount of **Desmethyldiazepam-d5** is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility.
- Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is incrementally added to the sample solution using a burette.
- pH Measurement: After each addition of the titrant, the solution is stirred to ensure homogeneity, and the pH is recorded using a calibrated pH meter.
- Data Analysis: A graph of pH versus the volume of titrant added is plotted. The equivalence point is identified as the point of the steepest slope on the curve. The pKa is then determined as the pH at the volume of titrant that is half of the volume required to reach the equivalence point.[8]

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) quantifies the lipophilicity of a compound, which is a critical factor in its ability to cross biological membranes.[9] The shake-flask method is the traditional and most reliable technique for measuring logP.[10]

Principle: This method involves partitioning the compound between two immiscible liquid phases, typically n-octanol (representing the lipid phase) and water (representing the aqueous phase). The ratio of the compound's concentration in the two phases at equilibrium gives the partition coefficient (P), and its logarithm is logP.[10]

Procedure:



- Preparation: A solution of **Desmethyldiazepam-d5** is prepared in either n-octanol or water.
- Partitioning: A known volume of this solution is placed in a separating funnel with a known volume of the other immiscible solvent.
- Equilibration: The funnel is shaken vigorously for a set period to facilitate the partitioning of the compound between the two phases and then allowed to stand until the two phases have completely separated.[10]
- Analysis: The concentration of **Desmethyldiazepam-d5** in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of Solubility (Shake-Flask Method)

Aqueous solubility is a key determinant of a drug's absorption and bioavailability.[11] The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[11]

Principle: An excess amount of the solid compound is added to a specific solvent (e.g., water or a buffer of a certain pH) and agitated until equilibrium is reached, creating a saturated solution. The concentration of the dissolved compound in the supernatant is then measured.[11][12]

Procedure:

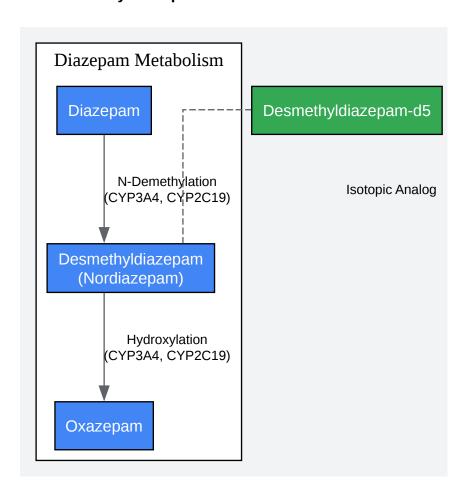
- Sample Preparation: An excess amount of solid **Desmethyldiazepam-d5** is added to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline at pH 7.4).
- Equilibration: The vial is sealed and agitated in a constant temperature bath, typically for 24 to 72 hours, to ensure that equilibrium is reached. The presence of undissolved solid should be visually confirmed.[13][14]



- Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[11]
- Quantification: The concentration of **Desmethyldiazepam-d5** in the clear supernatant is determined using a validated analytical method, such as HPLC.[11]

Visualizations

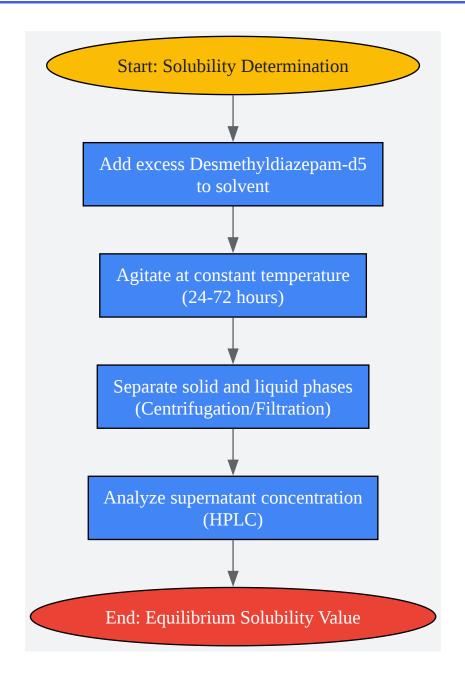
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to **Desmethyldiazepam-d5**.



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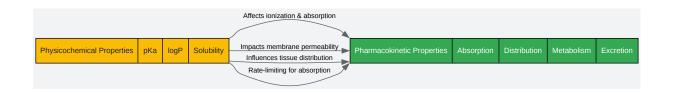
Caption: Metabolic pathway of Diazepam to its active metabolite Desmethyldiazepam.





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Caption: Experimental workflow for the shake-flask solubility determination method.





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Caption: Relationship between physicochemical properties and pharmacokinetics.

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